6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
“6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the linear formula C14H12N4O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound has been reported through a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . Another synthesis method involves the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
Chemical Reactions Analysis
The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 271–273 °C . The IR (KBr, cm −1) ν max is 3442 (NH), 3268 and 3120 (NH 2), 2190 (C≡N), 1058 (Cl) .
Scientific Research Applications
Corrosion Inhibition
6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives have been investigated for their potential as corrosion inhibitors. A study revealed that these compounds exhibit significant inhibition efficiency for mild steel corrosion in acidic solutions. The efficiency increased with the concentration of the inhibitor but decreased with rising temperatures. The study also employed various techniques like weight loss measurement, electrochemical methods, and theoretical studies via Density Functional Theory (DFT) to understand the inhibitory mechanism (Yadav et al., 2016).
Antimicrobial Activity
Derivatives of 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been synthesized and evaluated for their antimicrobial properties. Some derivatives were found to possess potent antimicrobial activity, highlighting their potential in pharmaceutical applications (El-ziaty et al., 2018).
Anti-Cancer Activity
A particular focus has been placed on the anti-cancer properties of this compound. One study encapsulated 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in polymeric micelle to improve its physicochemical and release profiles, finding that it exhibited significant anti-tumor effects. This was attributed to its ability to stimulate the expression of the P21 gene and block the cell cycle through a P53-independent pathway (Sun et al., 2019).
Synthetic Applications
This compound and its derivatives have been extensively used as building blocks in synthetic organic chemistry. They are crucial for the development of various biologically important heterocyclic compounds. Recent advances in their synthetic applications have been documented, highlighting their versatility in the preparation of diverse chemical structures (Patel, 2017).
Green Synthesis
There has been a notable shift towards environmentally friendly synthesis methods for these compounds. Studies have explored the use of green catalysts and solvent-free conditions to create derivatives of 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, emphasizing the importance of sustainable chemistry practices (Kiyani & Bamdad, 2018).
properties
IUPAC Name |
6-amino-4-(2-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-7-11-12(8-4-2-3-5-10(8)19)9(6-15)13(16)20-14(11)18-17-7/h2-5,12,19H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIUEAMHFVWTIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
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